molecular formula C32H31FeN4O5 B054666 Ferric oxochlorin CAS No. 117828-52-1

Ferric oxochlorin

Cat. No.: B054666
CAS No.: 117828-52-1
M. Wt: 607.5 g/mol
InChI Key: UOLSFSCUPLGSPR-UHFFFAOYSA-K
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Description

Ferric oxochlorin (C₃₂H₃₁FeN₄O₅, CAS 117828-52-1) is an iron-containing macrocyclic compound derived from oxochlorin frameworks . It features a porphyrin-like structure with β-hydroxyketone moieties and a central iron(III) ion. This compound exhibits distinct optical properties, including a red-shifted Soret band and Q-band absorption in the visible spectrum, characteristic of chlorin derivatives . Its stability and electronic structure make it relevant in photosynthesis research and biomedical applications, though its metal-coordination behavior differs significantly from conventional metalloporphyrins .

Properties

CAS No.

117828-52-1

Molecular Formula

C32H31FeN4O5

Molecular Weight

607.5 g/mol

IUPAC Name

3-[18-(2-carboxylatoethyl)-3,8,8,12,13,17-hexamethyl-7-oxidoporphyrin-23-id-2-yl]propanoate;hydron;iron(3+)

InChI

InChI=1S/C32H34N4O5.Fe/c1-15-16(2)24-14-28-32(5,6)31(41)27(36-28)12-23-18(4)20(8-10-30(39)40)26(35-23)13-25-19(7-9-29(37)38)17(3)22(34-25)11-21(15)33-24;/h11-14H,7-10H2,1-6H3,(H4,33,34,35,36,37,38,39,40,41);/q;+3/p-3

InChI Key

UOLSFSCUPLGSPR-UHFFFAOYSA-K

SMILES

[H+].CC1=C(C2=CC3=NC(=C(C3(C)C)[O-])C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)CCC(=O)[O-])CCC(=O)[O-])C)C.[Fe+3]

Canonical SMILES

[H+].CC1=C(C2=CC3=NC(=C(C3(C)C)[O-])C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)CCC(=O)[O-])CCC(=O)[O-])C)C.[Fe+3]

Synonyms

ferric oxochlorin
iron(III) oxochlorin

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • This compound’s iron center adopts high-spin Fe³⁺, enabling unique magnetic interactions absent in Ni²⁺ or free-base analogs .
  • Compounds 9 and 10 exhibit intramolecular hydrogen bonding between β-hydroxy and keto groups, stabilizing their enol tautomers.

Optical and Electronic Properties

UV-Vis and Fluorescence Spectra

Compound Soret Band (nm) Q-Band (nm) Fluorescence Quantum Yield (Φf) Stokes Shift (nm) Reference
This compound 416 508, 554, 602 Not reported ~90
5-hydroxy-7-oxo-octaethylchlorin (9) 408 580, 630 0.13–0.16 (free base) 50–60
Nickel-oxochlorin (9Ni) 420 590, 635 0.03–0.047 (metalated) 70–80
Zinc oxochlorin 410 560, 610 0.030–0.047 60–70

Key Findings :

  • This compound’s red-shifted Q-bands (e.g., 602 nm) suggest extended π-conjugation compared to free-base oxochlorins .
  • Fluorescence yields for metalated oxochlorins (e.g., Zn, Ni) are lower than free-base forms due to enhanced intersystem crossing .

Metal Coordination and Reactivity

Computational studies attribute this to energy penalties from disrupting macrocyclic aromaticity during metal binding .

Comparative Reactivity :

  • This compound : Forms dimeric π-cation radicals (e.g., [Fe(oxoOEC)(Cl)]₂⁺) with antiferromagnetic coupling between Fe³⁺ centers .
  • Chlorin vs.

Q & A

Basic: What experimental methods are recommended for synthesizing ferric oxochlorin derivatives, and how are they characterized?

This compound derivatives, such as 5-hydroxy-7-oxo-octaethylchlorin (9) and its nickel complex (9Ni), are synthesized via controlled oxidation of β-alkyl porphyrins using H₂O₂/H₂SO₄. For example, compound 9 is obtained in 25% yield from precursor 5, while 5-hydroxy-7,17-dioxo-octaethylbacteriochlorin (10) is isolated in 2% yield from bacteriochlorin 7 via sulfuric acid-mediated oxidation . Key characterization techniques include:

  • X-ray crystallography to confirm molecular geometry and hydrogen-bonding interactions (e.g., strong H-bonding between enol and β-keto groups in 9) .
  • UV-vis spectroscopy to monitor electronic transitions (e.g., Soret and Q bands) and compare shifts between oxochlorins and bacteriochlorins .
  • 1H/13C NMR and FT-IR to resolve substituent effects and protonation states .

Advanced: Why do meso-hydroxyoxochlorins with β-hydroxyketone moieties lack metal-coordination capability despite structural similarities to acetylacetonate (acac) ligands?

Although the β-hydroxyketone group in compounds like 9 resembles the enol form of acac, computational and experimental studies reveal that metal coordination disrupts the macrocycle’s aromaticity. The resonance stabilization of the porphyrin framework is energetically unfavorable compared to acac’s localized resonance, making coordination to 3d/4d metals (e.g., Cu²⁺, Ag⁺) thermodynamically unviable . UV-vis titrations with metal salts (e.g., Ni(acac)₂) confirm no spectral shifts indicative of complex formation, even under heating (90°C, 24h) .

Basic: How can researchers analyze the protonation/deprotonation behavior of ferric oxochlorins?

Protonation states are assessed via UV-vis titration with tetrabutylammonium hydroxide (TBAH) or trifluoroacetic acid (TFA). For instance:

  • Adding TBAH to 9 or 9Ni causes Soret band weakening and Q-band broadening, attributed to meso-OH deprotonation rather than NH tautomerism .
  • TFA titration of 10 induces a redshifted long-wavelength band, linked to hydrogenation of peripheral keto groups . Computational models (DFT) further predict protonation sites and validate experimental spectra .

Advanced: How do structural isomers in oxochlorin synthesis impact reproducibility, and how can they be resolved?

Oxidation of β-alkyl porphyrins (e.g., OEP) often yields regioisomers due to steric and electronic factors. For example, OsO₄ treatment of trans-AB-porphyrin produces two oxochlorin isomers (3a: 26%, 3b: 6%) . Separation requires chromatography (e.g., silica gel), while single-crystal X-ray diffraction unambiguously assigns regiochemistry . Low yields (e.g., 1.5% for nonpolar byproducts) highlight the need for optimized reaction conditions (e.g., controlled H₂O₂ concentration) .

Basic: What spectroscopic techniques differentiate oxochlorins from bacteriochlorins?

  • UV-vis absorption : Bacteriochlorins (e.g., 10 ) exhibit significant Q-band redshift (~750 nm) compared to oxochlorins (~650 nm) due to extended conjugation .
  • Fluorescence spectroscopy : Oxochlorins show Stokes shifts typical of porphyrinoids (e.g., 9: Φf = 0.03–0.16), while bacteriochlorins display reduced quantum yields .
  • Resonance Raman spectroscopy : Enhanced keto-group vibrations under Soret excitation confirm β-oxo substituent localization .

Advanced: How can computational modeling resolve contradictions between predicted and observed metal-binding properties?

DFT calculations reveal that metal coordination to meso-hydroxyoxochlorins destabilizes the aromatic 18-π-electron system. For 9Ni , the energy penalty (~50 kcal/mol) outweighs the stabilization from Ni²⁺ binding, explaining the absence of coordination despite structural mimicry of acac . Molecular dynamics simulations further predict minimal NMR shifts for meso-protons, aligning with experimental observations .

Basic: What are the key pitfalls in interpreting UV-vis data for ferric oxochlorins?

  • Solvent effects : Polar solvents (e.g., DMF) induce aggregation, broadening Soret bands .
  • Acid sensitivity : Protonation at peripheral oxo groups (e.g., in 10 ) can mask intrinsic electronic properties. Pre-titration to neutral pH is critical .
  • Isomer interference : Unseparated regioisomers may produce overlapping spectra, requiring HPLC purification prior to analysis .

Advanced: Why do some oxochlorin derivatives exhibit atypical halochromism, and how is this exploited in sensing applications?

Meso-hydroxyoxochlorins like 9 show halochromic shifts (Δλ > 30 nm) upon deprotonation, linked to resonance between enol and keto tautomers. However, unlike acac-based sensors, their inability to coordinate metals limits direct ion detection. Instead, halochromism is used to study proton-coupled electron transfer (PCET) in artificial photosynthetic systems .

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